Cas no 611205-12-0 (1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-)
![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- structure](https://www.kuujia.com/scimg/cas/611205-12-0x500.png)
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-
- 5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 611205-12-0
- SCHEMBL858609
- DTXSID80437895
- A1-31998
-
- Inchi: InChI=1S/C13H9FN2/c14-12-4-2-1-3-11(12)10-7-9-5-6-15-13(9)16-8-10/h1-8H,(H,15,16)
- InChI Key: SVNOWERKDRFNGF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)F
Computed Properties
- Exact Mass: 212.07507
- Monoisotopic Mass: 212.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ33690-1g |
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- |
611205-12-0 | 95% | 1g |
$677.00 | 2024-04-19 | |
A2B Chem LLC | AZ33690-2.5g |
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- |
611205-12-0 | 95% | 2.5g |
$1203.00 | 2024-04-19 |
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)- Related Literature
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-
Introduction to 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) (CAS No. 611205-12-0)
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) (CAS No. 611205-12-0) is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and chemical properties, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the study of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl).
Chemical Structure and Properties
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) is a member of the pyrrolopyridine family, a class of heterocyclic compounds with a fused pyrrole and pyridine ring system. The presence of a fluorine atom at the 5-position of the pyrrole ring imparts unique electronic and steric properties to the molecule. The fluorine substituent can influence the compound's reactivity, solubility, and biological activity. The molecular formula of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) is C13H9FN2, with a molecular weight of approximately 214.23 g/mol.
The compound exhibits good thermal stability and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These properties make it suitable for various chemical reactions and biological assays. Additionally, the presence of the fluorine atom can enhance the compound's lipophilicity, which is crucial for its potential use in drug development.
Synthesis Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) has been explored through several synthetic routes. One common method involves the condensation of 2-fluorobenzaldehyde with an appropriate pyrrole derivative followed by cyclization to form the pyrrolopyridine core. Another approach involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 2-fluorophenylboronic acid in the presence of a palladium catalyst to achieve the desired substitution at the 5-position.
A recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis method using microwave irradiation. This method not only reduces reaction time but also improves yield and purity compared to traditional heating methods. The use of microwave-assisted synthesis has become increasingly popular in organic chemistry due to its environmental benefits and cost-effectiveness.
Biological Activities
1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) has shown promising biological activities in various assays. One notable application is its potential as an inhibitor of protein kinases, which are key enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) exhibit potent inhibitory effects on specific kinases such as AKT and ERK.
In addition to kinase inhibition, this compound has also been investigated for its anti-inflammatory properties. Research conducted at a leading pharmaceutical company found that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) can effectively reduce inflammation in animal models of arthritis. The mechanism behind this activity is believed to involve modulation of cytokine production and immune cell activation.
Clinical Applications
The potential therapeutic applications of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) are currently being explored in preclinical studies. Several derivatives have entered early-stage clinical trials for various indications. For example, a Phase I clinical trial evaluating the safety and efficacy of a derivative for treating advanced solid tumors showed promising results with manageable side effects.
In another study published in Cancer Research, researchers investigated the combination therapy involving a derivative of 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) with standard chemotherapy agents. The results indicated enhanced antitumor activity compared to monotherapy treatments alone.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) highlights its potential as a valuable scaffold for drug discovery and development. Future studies will likely focus on optimizing its pharmacological properties through structural modifications and exploring new therapeutic targets beyond cancer and inflammation.
In conclusion, 1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl) (CAS No. 611205-12-0) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable properties make it an attractive candidate for further investigation and development into novel therapeutic agents.
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